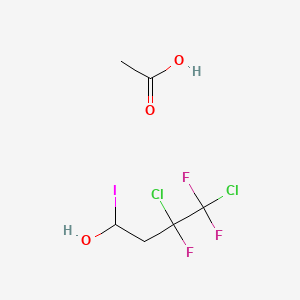
9-(4-Azidophenyl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Azidophenyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound this compound is particularly notable for its photochemical properties, which make it useful in photochemical and photobiological studies .
Vorbereitungsmethoden
The synthesis of 9-(4-Azidophenyl)acridine typically involves the diazotization of 9-(4-aminophenyl)acridine followed by treatment with aqueous sodium azide . The reaction conditions are carefully controlled to ensure the successful formation of the azide group. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Chemischer Reaktionen
9-(4-Azidophenyl)acridine undergoes various types of chemical reactions, including:
Photodissociation: The compound exhibits significant photodissociation quantum yields upon irradiation at specific wavelengths (e.g., 365 nm).
Substitution Reactions: The azide group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(4-Azidophenyl)acridine has several scientific research applications:
Photochemical Studies: Due to its photochemical properties, it is used in studies involving photodissociation and photoreactivity.
Biological Labeling: The compound can be used as a photolabeling agent in biological studies to investigate molecular interactions and pathways.
Material Science: It is used in the development of photoreactive materials and coatings.
Wirkmechanismus
The mechanism of action of 9-(4-Azidophenyl)acridine involves its photodissociation upon exposure to light. The compound absorbs light, leading to the excitation of electrons and subsequent cleavage of the azide group. This photodissociation process can be influenced by factors such as the acidity of the medium . The molecular targets and pathways involved in its action depend on the specific application, such as biological labeling or material science.
Vergleich Mit ähnlichen Verbindungen
9-(4-Azidophenyl)acridine can be compared with other acridine derivatives, such as:
9-Azidoacridine: Similar in structure but lacks the phenyl group, leading to different photochemical properties.
9-(4-Bromo-phenyl)acridine: Contains a bromine atom instead of an azide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific photochemical properties and the presence of the azide group, which allows for versatile chemical modifications and applications.
Eigenschaften
CAS-Nummer |
204759-70-6 |
|---|---|
Molekularformel |
C19H12N4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
9-(4-azidophenyl)acridine |
InChI |
InChI=1S/C19H12N4/c20-23-22-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChI-Schlüssel |
LPKRSMGFVMODJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


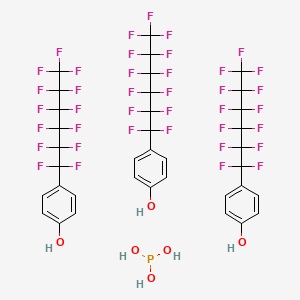

![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
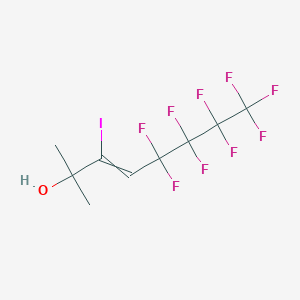
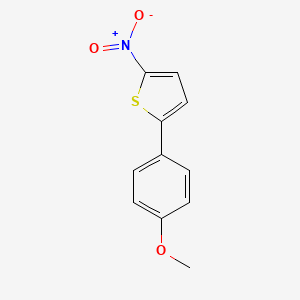
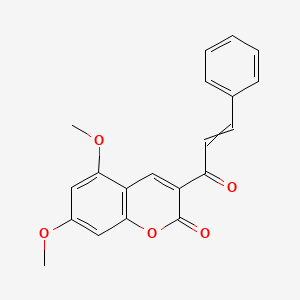

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
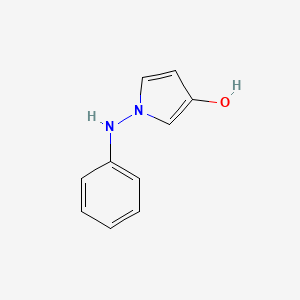
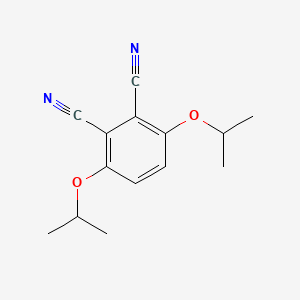
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
